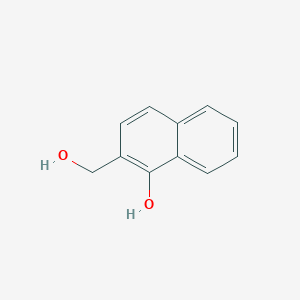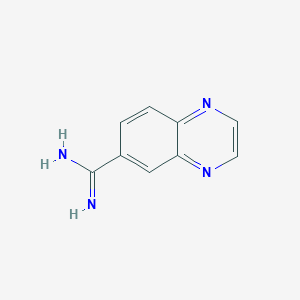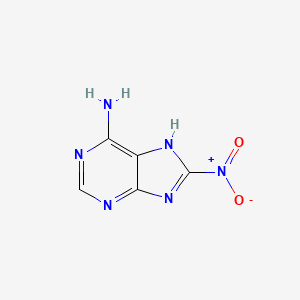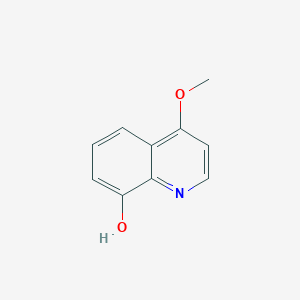
3-(Hydroxymethyl)quinoxalin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hydroxymethyl)quinoxalin-5-ol is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is known for its wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science . The compound’s structure consists of a quinoxaline ring with a hydroxymethyl group at the 3-position and a hydroxyl group at the 5-position.
Méthodes De Préparation
The synthesis of 3-(Hydroxymethyl)quinoxalin-5-ol typically involves the condensation of aromatic 1,2-diamines with 1,2-dicarbonyl compounds. This reaction can be carried out under various conditions, including refluxing in ethanol or acetic acid, solvent-free conditions, or using catalysts such as sulfated polyborate . Industrial production methods often focus on optimizing yield and reaction time while minimizing environmental impact. Green chemistry approaches, such as using recyclable catalysts and solvent-free conditions, are increasingly being adopted .
Analyse Des Réactions Chimiques
3-(Hydroxymethyl)quinoxalin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group at the 5-position can undergo nucleophilic substitution reactions with halides or other electrophiles
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3-(Hydroxymethyl)quinoxalin-5-ol involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes, interfere with DNA replication, and disrupt cellular processes. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparaison Avec Des Composés Similaires
3-(Hydroxymethyl)quinoxalin-5-ol can be compared with other similar compounds, such as:
Quinoxaline: The parent compound, which lacks the hydroxymethyl and hydroxyl groups. It has similar biological activities but may differ in potency and specificity.
Quinazoline: An isomer of quinoxaline with a different arrangement of nitrogen atoms in the ring.
Cinnoline: Another nitrogen-containing heterocyclic compound with a structure similar to quinoxaline.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C9H8N2O2 |
|---|---|
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
3-(hydroxymethyl)quinoxalin-5-ol |
InChI |
InChI=1S/C9H8N2O2/c12-5-6-4-10-7-2-1-3-8(13)9(7)11-6/h1-4,12-13H,5H2 |
Clé InChI |
VLYWSSHNEUVYRZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=C(N=C2C(=C1)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(1H-Imidazo[4,5-b]pyridin-2-yl)acetamide](/img/structure/B11913065.png)








![2-(7-Methylimidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B11913131.png)
